molecular formula C13H18N2O4 B6539744 methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate CAS No. 1060287-68-4

methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate

Cat. No.: B6539744
CAS No.: 1060287-68-4
M. Wt: 266.29 g/mol
InChI Key: VQCINPOCIMVJMU-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.12665706 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of carbamate groups into molecular structures often enhances pharmacological properties, making them valuable in drug design and therapeutic applications.

The compound is characterized by a carbamate functional group, which imparts unique chemical stability and reactivity. Carbamates can be considered as hybrids of amides and esters, exhibiting properties that allow them to interact with biological systems effectively. They are known for their ability to modulate enzyme activity and influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways.

  • Molecular Targets : The compound may interact with enzymes or receptors within inflammatory or cancer-related pathways.
  • Signaling Pathways : It is hypothesized that the compound modulates key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cellular responses to stimuli.

Biological Activities

Recent studies have explored the following biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to disease progression, including collagen prolyl-4-hydroxylase, which is vital in fibrosis.

Case Studies

Several case studies have investigated the biological effects of similar carbamate derivatives, providing insights into the potential applications of this compound:

  • Study on Collagen Synthesis Inhibition : A study demonstrated that a related compound effectively inhibited collagen synthesis in hepatic stellate cells, suggesting a potential application in treating liver fibrosis .
    CompoundIC50 (μM)Effect
    12m45.69Inhibits collagen synthesis
    12q45.81Reduces collagen accumulation
  • Anticancer Activity Assessment : Another investigation revealed that carbamate derivatives could suppress tumor growth by interfering with DNA replication mechanisms .

Research Findings

Research has consistently shown that carbamates like this compound possess enhanced biological activities compared to their non-carbamate counterparts. This is attributed to their structural stability and ability to penetrate biological membranes effectively.

  • Stability and Hydrolysis : The stability of carbamates allows them to resist metabolic degradation, enhancing their therapeutic window .
  • Pharmacological Efficacy : The incorporation of the methoxyethyl group has been linked to improved solubility and bioavailability, further supporting its potential as a therapeutic agent .

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-8-7-14-12(16)9-10-3-5-11(6-4-10)15-13(17)19-2/h3-6H,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCINPOCIMVJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.